molecular formula C22H22N6O B606800 (4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One CAS No. 1884712-47-3

(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One

Katalognummer B606800
CAS-Nummer: 1884712-47-3
Molekulargewicht: 386.459
InChI-Schlüssel: BFTKDWYIRJGJCA-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule. It contains several functional groups including a benzodiazepine ring, a pyrazole ring, and an indazole ring . It has been studied for its potential inhibitory effects on certain pathways in clinically related leukemia cell lines .


Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple rings and functional groups . It has been characterized by various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, although specific reactions are not detailed in the available literature. It is known to form complexes with certain proteins, such as the EGFR kinase domain .

Wissenschaftliche Forschungsanwendungen

Application in HIV-1 Latency Reversal

Specific Scientific Field

This application falls under the field of Virology , specifically focusing on the treatment of Human Immunodeficiency Virus type 1 (HIV-1) .

Summary of the Application

CPI-637 has been identified as a potential bifunctional latency-reversing agent that targets both the BRD4 and TIP60 proteins. It is being investigated for its ability to reactivate latent HIV-1 reservoirs, which is a significant challenge in the treatment of HIV-1 .

Methods of Application

The “shock and kill” strategy was used, where CPI-637 was applied to reactivate HIV-1 latent reservoirs by latency-reversing agents (LRAs) for accelerated HIV-1 clearance . The dual-target inhibitor CPI-637 permitted Tat to bind positive transcription elongation factor b (P-TEFb) and assemble Tat-super-elongation complex (SEC) formation .

Results or Outcomes

CPI-637 demonstrated a potent synergistic effect but alleviated global T cell activation and blocked viral spread to uninfected bystander CD4 + T cells with minimal cytotoxicity . This indicates that CPI-637 opens up the prospect of novel dual-target inhibitors for antagonizing HIV-1 latency .

Application as a CBP/EP300 Bromodomain Inhibitor

Specific Scientific Field

This application falls under the field of Epigenetics and Transcription .

Summary of the Application

CPI-637 is a selective and cell-active benzodiazepinone CBP/EP300 bromodomain inhibitor. It was discovered through a fragment-based approach .

Methods of Application

The discovery of CPI-637 involved a series of biochemical assays, including synthesis of biotinylated probes, CBP BRET assay protocols, and MYC cellular assay protocols .

Results or Outcomes

The results of these assays led to the identification of CPI-637 as a selective and cell-active benzodiazepinone CBP/EP300 bromodomain inhibitor .

Application in Cancer Therapeutics

Specific Scientific Field

This application falls under the field of Oncology , specifically focusing on the development of Cancer Therapeutics .

Summary of the Application

CPI-637 has been identified as a potential therapeutic agent in cancer treatment. It acts as an inhibitor of cyclic-AMP response element binding protein (CBP) and adenoviral E1A binding protein of 300 kDa (EP300), a homologous pair of bromodomain-containing proteins .

Methods of Application

The compound CPI-637 was applied in a time-resolved-FRET (TR-FRET) assay, where it showed inhibitory effects on CBP and EP300 .

Results or Outcomes

CPI-637 showed selectivity for CBP and EP300 over the BET family of bromodomains, indicating its potential as a targeted therapeutic agent in cancer treatment .

Application in Neurodegenerative Diseases

Specific Scientific Field

This application falls under the field of Neuroscience , specifically focusing on the treatment of Neurodegenerative Diseases .

Summary of the Application

CPI-637 has been identified as a potential therapeutic agent in the treatment of neurodegenerative diseases. It acts by inhibiting the CBP/EP300 bromodomains, which play a crucial role in the progression of these diseases .

Methods of Application

The compound CPI-637 was applied in a series of biochemical assays, including synthesis of biotinylated probes, CBP BRET assay protocols, and MYC cellular assay protocols .

Results or Outcomes

The results of these assays led to the identification of CPI-637 as a selective and cell-active benzodiazepinone CBP/EP300 bromodomain inhibitor, indicating its potential as a therapeutic agent in the treatment of neurodegenerative diseases .

Application in Inflammatory Diseases

Specific Scientific Field

This application falls under the field of Immunology , specifically focusing on the treatment of Inflammatory Diseases .

Summary of the Application

CPI-637 has been identified as a potential therapeutic agent in the treatment of inflammatory diseases. It acts by inhibiting the CBP/EP300 bromodomains, which play a crucial role in the progression of these diseases .

Results or Outcomes

The results of these assays led to the identification of CPI-637 as a selective and cell-active benzodiazepinone CBP/EP300 bromodomain inhibitor, indicating its potential as a therapeutic agent in the treatment of inflammatory diseases .

Application in Cardiovascular Diseases

Specific Scientific Field

This application falls under the field of Cardiology , specifically focusing on the treatment of Cardiovascular Diseases .

Summary of the Application

CPI-637 has been identified as a potential therapeutic agent in the treatment of cardiovascular diseases. It acts by inhibiting the CBP/EP300 bromodomains, which play a crucial role in the progression of these diseases .

Results or Outcomes

The results of these assays led to the identification of CPI-637 as a selective and cell-active benzodiazepinone CBP/EP300 bromodomain inhibitor, indicating its potential as a therapeutic agent in the treatment of cardiovascular diseases .

Eigenschaften

IUPAC Name

(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTKDWYIRJGJCA-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.